molecular formula C15H12ClN3O3 B15135141 Vicadrostat CAS No. 1868065-21-7

Vicadrostat

Cat. No.: B15135141
CAS No.: 1868065-21-7
M. Wt: 317.72 g/mol
InChI Key: MCVIVPZYYMNCAW-OAHLLOKOSA-N
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Preparation Methods

The synthesis of Vicadrostat involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts .

Chemical Reactions Analysis

Vicadrostat undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Vicadrostat exerts its effects by inhibiting aldosterone synthase, an enzyme involved in the production of aldosterone. Aldosterone is a hormone that regulates sodium and potassium levels in the body. By inhibiting this enzyme, this compound reduces the production of aldosterone, which can help manage conditions like chronic kidney disease and cardiovascular diseases . The molecular targets and pathways involved include the cytochrome P450 11B2 enzyme, which is responsible for aldosterone synthesis .

Comparison with Similar Compounds

Vicadrostat is unique in its specific inhibition of aldosterone synthase. Similar compounds include other aldosterone synthase inhibitors, such as:

    Fadrozole: Another aldosterone synthase inhibitor used in research.

    Leflunomide: A compound with similar inhibitory effects on aldosterone synthase.

This compound stands out due to its promising results in clinical trials and its potential for combination therapy with other treatments like empagliflozin .

Properties

CAS No.

1868065-21-7

Molecular Formula

C15H12ClN3O3

Molecular Weight

317.72 g/mol

IUPAC Name

2-chloro-4-[(6R)-6-(hydroxymethyl)-6-methyl-4-oxo-7H-pyrano[3,4-d]imidazol-3-yl]benzonitrile

InChI

InChI=1S/C15H12ClN3O3/c1-15(7-20)5-12-13(14(21)22-15)19(8-18-12)10-3-2-9(6-17)11(16)4-10/h2-4,8,20H,5,7H2,1H3/t15-/m1/s1

InChI Key

MCVIVPZYYMNCAW-OAHLLOKOSA-N

Isomeric SMILES

C[C@@]1(CC2=C(C(=O)O1)N(C=N2)C3=CC(=C(C=C3)C#N)Cl)CO

Canonical SMILES

CC1(CC2=C(C(=O)O1)N(C=N2)C3=CC(=C(C=C3)C#N)Cl)CO

Origin of Product

United States

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